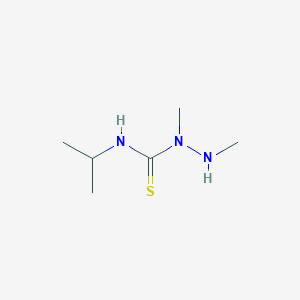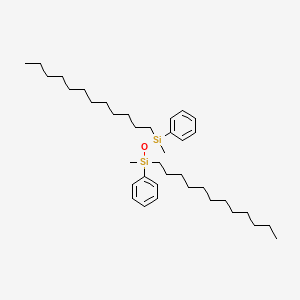
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of two phenyl groups, two dodecyl groups, and two methyl groups attached to a disiloxane backbone. This compound is part of the broader class of siloxanes, which are known for their versatility and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of chlorodimethylphenylsilane with dodecylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form silanols and siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to produce silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds, and halogenating agents.
Major Products Formed
Oxidation: Silanols, siloxane derivatives.
Reduction: Silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Applications De Recherche Scientifique
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a catalyst in polymerization reactions.
Biology: Employed in the synthesis of bioactive molecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with metal centers in organometallic complexes, stabilizing reactive intermediates and facilitating catalytic reactions.
Pathways Involved: It participates in polymerization pathways, enhancing the formation of high-molecular-weight polymers and improving the properties of the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in homogeneous catalysis.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Employed in similar applications but lacks the dodecyl groups, making it less hydrophobic.
Uniqueness
1,3-Didodecyl-1,3-dimethyl-1,3-diphenyldisiloxane stands out due to its unique combination of phenyl, dodecyl, and methyl groups, which impart distinct hydrophobic and steric properties. These characteristics make it particularly useful in applications requiring enhanced stability and compatibility with organic solvents .
Propriétés
Numéro CAS |
91185-65-8 |
|---|---|
Formule moléculaire |
C38H66OSi2 |
Poids moléculaire |
595.1 g/mol |
Nom IUPAC |
dodecyl-(dodecyl-methyl-phenylsilyl)oxy-methyl-phenylsilane |
InChI |
InChI=1S/C38H66OSi2/c1-5-7-9-11-13-15-17-19-21-29-35-40(3,37-31-25-23-26-32-37)39-41(4,38-33-27-24-28-34-38)36-30-22-20-18-16-14-12-10-8-6-2/h23-28,31-34H,5-22,29-30,35-36H2,1-4H3 |
Clé InChI |
PBFZZPGAPFSDTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](C)(C1=CC=CC=C1)O[Si](C)(CCCCCCCCCCCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


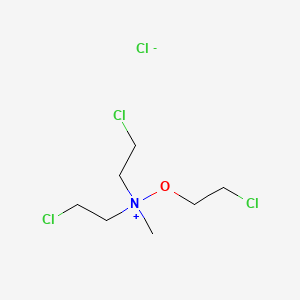
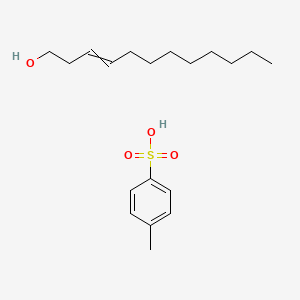
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
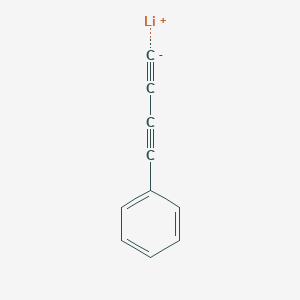
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
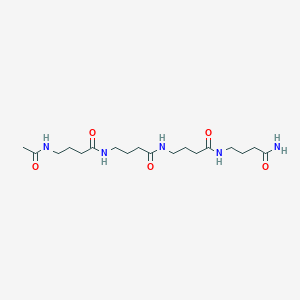
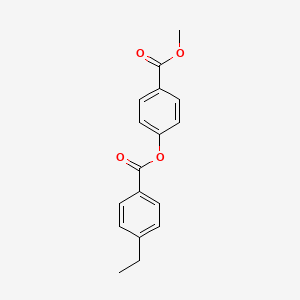
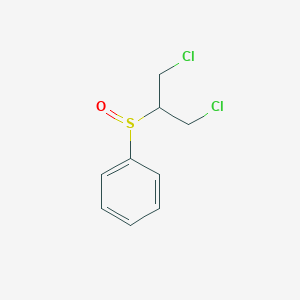
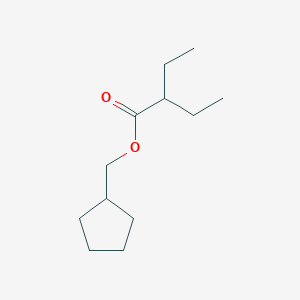
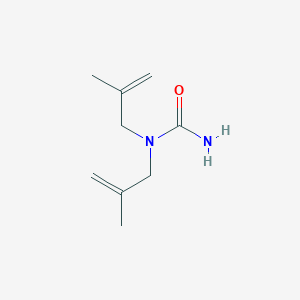
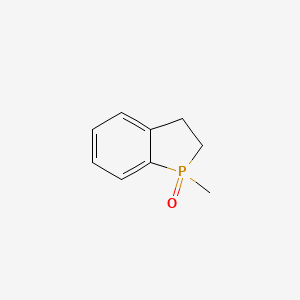
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
